

Application Note: Advanced Analytical Characterization of Ethyl 2-hydroxy-4-methylnicotinate

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Compound of Interest

Compound Name: *Ethyl 2-hydroxy-4-methylnicotinate*

Cat. No.: B13723002

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Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Document Type: Technical Application Note & Validated Protocols

Executive Summary

Ethyl 2-hydroxy-4-methylnicotinate (CAS: 243860-78-8) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and pharmaceutical development [1](#). Featuring a substituted pyridine ring with an ethyl ester, a methyl group, and a C2-hydroxyl group, its precise structural characterization is critical for downstream synthetic reproducibility. This application note provides a comprehensive, multi-modal analytical framework designed not only to confirm the purity and connectivity of the molecule but to elucidate its complex tautomeric behavior in various states.

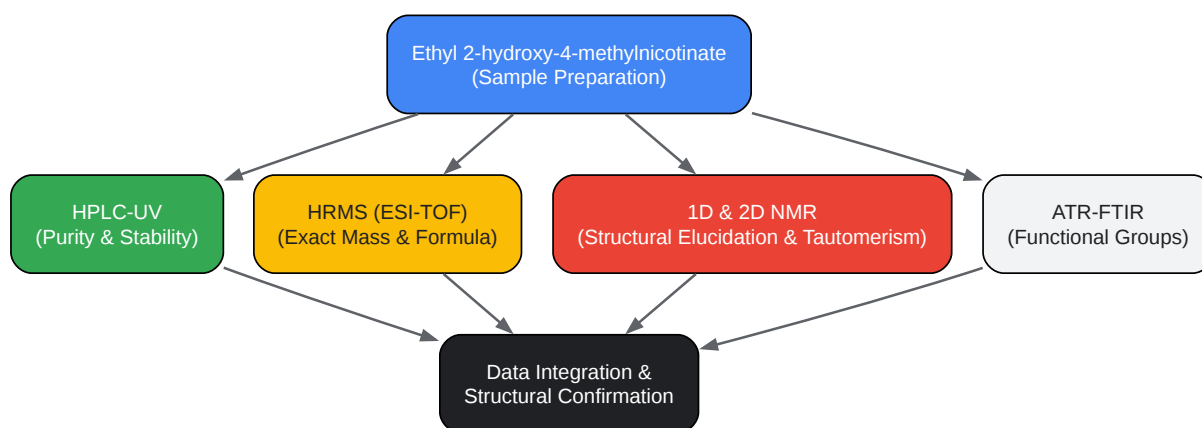
Physicochemical Context & Tautomeric Causality

A fundamental challenge in characterizing 2-hydroxypyridine derivatives is their dynamic keto-enol tautomerism. The molecule exists in an equilibrium between the 2-hydroxypyridine (lactim) form and the 2-pyridone (lactam) form [2](#).

The Causality of Analytical Choices:

- **Solvent-Driven NMR Analysis:** The predominance of either tautomer is highly dependent on solvent polarity [3](#). In non-polar environments (e.g., CDCl₃), the 2-hydroxypyridine form is favored due to minimal steric hindrance. In polar, hydrogen-bonding solvents (e.g., DMSO-d₆) and the solid state, the 2-pyridone form dominates via intermolecular dimerization [4](#). Therefore, our NMR protocol mandates testing in both solvent systems to map this tautomeric landscape.
- **ATR-FTIR over KBr Pellets:** Traditional FTIR uses hygroscopic KBr pellets. Because the tautomeric equilibrium is exquisitely sensitive to hydration (water forces the equilibrium toward the 2-pyridone form), adventitious moisture from KBr can artificially alter the solid-state structure. Attenuated Total Reflectance (ATR) FTIR requires no sample preparation, preserving the true native solid-state tautomer [5](#).

Analytical Workflow



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Multi-modal analytical workflow for the characterization of **Ethyl 2-hydroxy-4-methylnicotinate**.

Self-Validating Experimental Protocols

HPLC-UV for Purity and Stability Assessment

Self-Validating System: This protocol includes a blank injection to rule out solvent peaks and a system suitability standard (uracil and a known pyridine derivative) to ensure column efficiency (tailing factor < 1.5, theoretical plates > 5000) prior to sample analysis.

Step-by-Step Methodology:

- **Mobile Phase Preparation:** Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile). Degas via sonication for 10 minutes.
- **Sample Preparation:** Dissolve 1.0 mg of **Ethyl 2-hydroxy-4-methylnicotinate** in 1.0 mL of 50:50 Water:Acetonitrile. Filter through a 0.22 μm PTFE syringe filter.
- **System Priming:** Purge the HPLC system and run the blank gradient to establish a stable baseline.
- **Suitability Run:** Inject 5 μL of the system suitability standard. Verify resolution and tailing factors.
- **Sample Acquisition:** Inject 5 μL of the sample. Monitor UV absorbance at 254 nm and 280 nm (to capture both lactam and lactim chromophores).
- **Data Processing:** Integrate peaks with a signal-to-noise ratio > 10. Calculate area percent purity.

High-Resolution Mass Spectrometry (HRMS)

Self-Validating System: The ESI-TOF mass spectrometer is calibrated using a sodium formate tuning mix immediately prior to sample injection, ensuring mass accuracy is strictly maintained below 5 ppm.

Step-by-Step Methodology:

- Calibration: Infuse the tuning mix at 10 $\mu\text{L}/\text{min}$. Calibrate the instrument in positive ion mode (ESI+) across the m/z 50–1000 range.
- Sample Dilution: Dilute the HPLC stock solution to a final concentration of 1 $\mu\text{g}/\text{mL}$ in 50:50 Water:Methanol containing 0.1% Formic Acid.
- Direct Infusion: Introduce the sample via a syringe pump at a flow rate of 5 $\mu\text{L}/\text{min}$.
- Acquisition: Apply a capillary voltage of 3.0 kV and a cone voltage of 30 V. Acquire data for 2 minutes.
- Analysis: Extract the exact mass for the $[\text{M}+\text{H}]^+$ ion (Theoretical m/z for $\text{C}_9\text{H}_{12}\text{NO}_3^+ = 182.0812$). Verify that the isotopic distribution matches the theoretical model.

Multinuclear and 2D NMR Spectroscopy

Self-Validating System: Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm) to calibrate the chemical shift scale. A preliminary 1D ^1H NMR is run to quantify residual water, which is critical since excess water can artificially shift the tautomeric equilibrium.

Step-by-Step Methodology:

- Sample Preparation (Non-Polar): Dissolve 15 mg of the compound in 0.6 mL of CDCl_3 (containing 0.03% v/v TMS). Transfer to a 5 mm NMR tube.
- Sample Preparation (Polar): Dissolve a separate 15 mg aliquot in 0.6 mL of $\text{DMSO}-d_6$.
- Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for ^1H and ^{13}C nuclei. Lock on the deuterium signal and shim the magnetic field.
- 1D Acquisition: Acquire standard ^1H (16 scans) and $^{13}\text{C}\{^1\text{H}\}$ (512 scans) spectra.
- 2D Acquisition: Acquire $^1\text{H}-^1\text{H}$ COSY, $^1\text{H}-^{13}\text{C}$ HSQC, and $^1\text{H}-^{13}\text{C}$ HMBC spectra to establish through-bond connectivity and unambiguously assign the quaternary carbons (C2, C3, C4).

Attenuated Total Reflectance FTIR (ATR-FTIR)

Self-Validating System: A background spectrum of the ambient atmosphere and clean diamond ATR crystal is collected immediately before the sample. This background is automatically subtracted to eliminate interference from atmospheric CO₂ and water vapor.

Step-by-Step Methodology:

- **Crystal Cleaning:** Wipe the diamond ATR crystal with a lint-free tissue dampened with isopropanol. Allow to dry completely.
- **Background Collection:** Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.
- **Sample Application:** Place ~2 mg of the solid **Ethyl 2-hydroxy-4-methylnicotinate** powder directly onto the crystal.
- **Compression:** Lower the pressure anvil until the clutch slips, ensuring optimal optical contact between the solid and the crystal.
- **Acquisition:** Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).

Quantitative Data Summaries

Table 1: Expected NMR Chemical Shifts (¹H and ¹³C in DMSO-d₆)

Note: In DMSO-d₆, the 2-pyridone (lactam) tautomer predominates.

Nucleus	Position	Expected Shift (ppm)	Multiplicity	Assignment / Rationale
¹ H	Ester -CH ₃	~1.25	Triplet (t)	Coupled to adjacent -CH ₂ -
¹ H	C4 -CH ₃	~2.20	Singlet (s)	Allylic/benzylic type methyl on the pyridone ring
¹ H	Ester -CH ₂ -	~4.20	Quartet (q)	Deshielded by the ester oxygen
¹ H	C5 -H	~6.10 - 6.30	Doublet (d)	Aromatic/alkenic proton, coupled to C6-H
¹ H	C6 -H	~7.30 - 7.50	Doublet (d)	Deshielded by the adjacent nitrogen atom
¹ H	N-H (Lactam)	>11.5	Broad Singlet (br s)	Indicates lactam form; exchanges rapidly with D ₂ O

Table 2: Key FTIR Absorption Bands (Solid State)

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Mechanistic Note
3150 - 2800	Broad, Medium	N-H stretch	Indicates extensive intermolecular hydrogen bonding (dimerization)
~1720	Sharp, Strong	C=O (Ester)	Characteristic stretching of the ethyl ester carbonyl
~1650	Sharp, Strong	C=O (Pyridone)	Confirms the predominance of the lactam tautomer in the solid state
1610 - 1550	Medium	C=C / C=N	Pyridone ring skeletal vibrations

Table 3: Validated HPLC-UV Method Parameters

Parameter	Specification
Column	C18 Reverse Phase (e.g., 150 mm × 4.6 mm, 3.5 μm)
Mobile Phase A	0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B	0.1% Formic Acid in LC-MS Grade Acetonitrile
Gradient Profile	0-2 min: 5% B; 2-10 min: 5% to 95% B; 10-12 min: 95% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm (Primary) and 280 nm (Secondary)

References

- MDPI. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Retrieved from: [\[Link\]](#)
- ACS Publications. Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. Retrieved from: [\[Link\]](#)
- Wikipedia. 2-Pyridone. Retrieved from: [\[Link\]](#)

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Sources

- [1. ETHYL 2-HYDROXY-4-METHYLNICOTINATE CAS#: 243860-78-8 \[amp.chemicalbook.com\]](#)
- [2. mdpi.com \[mdpi.com\]](#)
- [3. pubs.acs.org \[pubs.acs.org\]](#)
- [4. 2-Pyridone - Wikipedia \[en.wikipedia.org\]](#)
- [5. 2-Hydroxy-4-methylnicotinic Acid|High-Purity CAS 38076-81-2 \[benchchem.com\]](#)
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